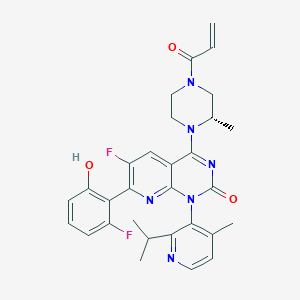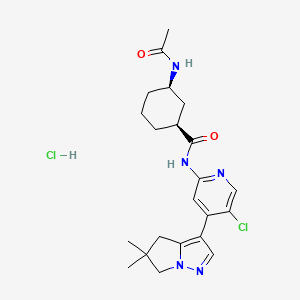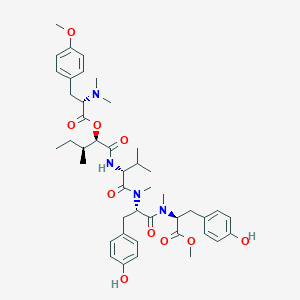
BDP 558/568 alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP 558/568 is a borondipyrromethene dye for Cyanine3 channel. The dye possesses high quantum yield. This derivative is a terminal alkyne for Copper-catalyzed Click chemistry.
Scientific Research Applications
Chromatography and Analytical Techniques : BDP 558/568 alkyne compounds are utilized in multidimensional gas chromatography, which includes the study of fuels, industrial chemicals, environmental analysis, biological matrices, and drug analysis. This technique is essential for examining complex mixtures and identifying specific components within them (Seeley & Seeley, 2013).
Mitochondrial Studies : In biological research, particularly in the study of mitochondria, BDP 558/568 alkyne derivatives have been observed. For example, the mitochondrial beta-cytochromes in various strains of Neurospora crassa were studied, highlighting the role of these compounds in cellular biochemistry (Lambowitz & Bonner, 1974).
Organic Chemistry and Molecular Synthesis : In the field of organic chemistry, BDP 558/568 alkyne is involved in alkyne cycloadditions, which are key reactions in the synthesis of complex molecules. These reactions are significant for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Browne & Harrity, 2010).
Photophysical Studies and Solar Cell Applications : In photophysical studies, BDP 558/568 alkyne derivatives are used in the synthesis of novel small molecules for bulk heterojunction solar cells. These studies are crucial for advancing solar energy technology (Liao et al., 2017).
Electron Transfer Research : BDP 558/568 alkyne compounds are part of studies involving electron transfer processes, such as in donor-acceptor dyads. This research is significant for understanding and developing new materials for energy conversion and storage (Tran et al., 2020).
Material Science and Flame Retardancy : In material science, BDP 558/568 alkyne derivatives are researched for their flame retardancy properties in various polymers. This research is vital for developing safer and more efficient materials (Pawlowski & Schartel, 2008).
Synthesis and Structural Analysis of Organic Compounds : BDP 558/568 alkynes are also involved in the synthesis and structural analysis of complex organic compounds such as benzodipyrenes. This research is important for the development of new organic materials with specific photophysical properties (Yang et al., 2018).
Biological Applications : In biological applications, BDP 558/568 alkynes have been used as fluorescent probes for labelling and tracking pathogens, such as the amphibian chytrid fungus Batrachochytrium dendrobatidis. This type of research is crucial for understanding the spread and impact of pathogens on ecosystems (Herbert et al., 2011).
properties
Product Name |
BDP 558/568 alkyne |
|---|---|
Molecular Formula |
C19H16BF2N3OS |
Molecular Weight |
383.22 |
IUPAC Name |
3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide |
InChI |
InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26) |
InChI Key |
PQDOJARDWWICEJ-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BDP 558/568 alkyne, Bodipy 558/568 Alkyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)